ethyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate
Description
Ethyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is a synthetic organic compound featuring a 1,2-dihydroisoquinolin-1-one core substituted with a carbamoylmethyl group at position 2 and an ethyl propanoate ester-linked phenoxy moiety at position 5 (Figure 1). The ethyl ester group may influence pharmacokinetics, such as metabolic stability and lipophilicity.
Properties
IUPAC Name |
ethyl 2-[2-[2-(4-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-4-30-23(28)15(2)31-20-7-5-6-19-18(20)12-13-25(22(19)27)14-21(26)24-16-8-10-17(29-3)11-9-16/h5-13,15H,4,14H2,1-3H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFQXBSFRUQKYQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological activities based on diverse research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and its unique structure, which includes an isoquinoline core, methoxyphenyl group, and a propanoate moiety. The presence of these functional groups contributes to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including carbamoylation and esterification processes. The detailed synthetic pathway remains a focus for optimization to enhance yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structural motifs have shown promising results as RET kinase inhibitors, which are crucial in cancer therapy due to their role in tumor growth and survival .
Table 1: Summary of Anticancer Activities
| Compound | Activity | Reference |
|---|---|---|
| I-8 | RET kinase inhibition | |
| Trametinib + 4-Methylumbelliferone | Antitumor effects in MPM |
The mechanism through which this compound exerts its biological effects is likely multifaceted. It may involve modulation of signaling pathways such as the MAPK pathway, which is implicated in various cancers. Inhibition of key proteins involved in cell proliferation and survival has been observed with similar compounds .
Case Studies
A notable case study involved the evaluation of a compound structurally related to this compound in a xenograft model. The study demonstrated significant tumor growth inhibition compared to control groups when treated with the compound alone or in combination with other anticancer agents .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of a dihydroisoquinolinone core, carbamoyl group, and ethyl propanoate ester. Below is a comparative analysis with structurally related compounds from literature and industrial applications.
Table 1: Key Structural and Functional Comparisons
Functional Group Impact
- Ethyl Propanoate Ester: Compared to haloxyfop’s ethoxyethyl ester, the shorter ethyl chain in the target compound may reduce lipophilicity, favoring faster metabolic clearance. Ethyl esters are commonly hydrolyzed by esterases, which could limit bioavailability compared to bulkier esters .
- Carbamoyl vs. Halogenated Substituents : The 4-methoxyphenyl carbamoyl group in the target compound contrasts with haloxyfop’s chloro-trifluoromethyl-pyridine. Electron-donating methoxy groups may improve solubility but reduce electrophilic interactions compared to halogenated groups, which enhance target binding in agrochemicals .
- Core Structure: The dihydroisoquinolinone core is distinct from haloxyfop’s pyridinylphenoxy or the pentynoate backbone in . Isoquinolinones are associated with kinase inhibition in pharmaceuticals, whereas pyridinylphenoxy structures are common in herbicides .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: The ethyl ester may undergo faster hydrolysis than haloxyfop’s ethoxyethyl ester, reducing half-life. The dihydroisoquinolinone core, however, may resist oxidation better than fully aromatic systems.
Preparation Methods
Structural and Functional Overview
The compound’s core structure comprises:
- Isoquinolinone scaffold : A bicyclic aromatic system with a ketone group.
- Carbamoyl-methyl side chain : Linked to a 4-methoxyphenyl group via a carbamate bond.
- Ethyl propanoate ester : Attached via an ether linkage at the isoquinolinone’s 5-position.
This design suggests applications in medicinal chemistry, particularly as a potential enzyme inhibitor or receptor modulator.
General Synthetic Strategies
Synthesis likely involves three key stages:
- Isoquinolinone core formation
- Introduction of the carbamoyl-methyl group
- Etherification with ethyl propanoate
While no direct protocols exist, analogous methods for related isoquinolinones and carbamate-ester hybrids inform the proposed routes.
Stepwise Synthesis Approach
Isoquinolinone Core Synthesis
The isoquinolinone scaffold may form via:
Route A: Pictet-Spengler Cyclization
- Reactants : β-phenylethylamine, aldehyde, acid catalyst.
- Mechanism : Condensation forms a tetrahydroisoquinoline intermediate, followed by oxidation to the ketone.
Route B: Ring-Closing Metathesis
- Reactants : Terminal alkyne and olefin derivatives.
- Catalyst : Ruthenium-based complexes (e.g., Grubbs catalyst).
- Advantage : Higher regioselectivity compared to traditional cyclization methods.
Table 1: Comparative Analysis of Isoquinolinone Formation Methods
| Method | Key Reagents/Conditions | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Pictet-Spengler | β-phenylethylamine, aldehyde, HCl | 60–75 | Moderate | |
| Ring-Closing Metathesis | Alkynes, Grubbs catalyst, CH₂Cl₂ | 70–85 | High |
Carbamoyl-Methyl Group Introduction
The 4-methoxyphenyl carbamoyl group may be introduced via:
Method 1: Urea Coupling
- Reagents : 4-methoxyphenyl isocyanate, amine intermediate.
- Conditions : Room temperature, inert atmosphere (N₂/Ar).
Method 2: Carbamate Formation
Etherification with Ethyl Propanoate
The final step involves attaching the ethyl propanoate moiety:
Reaction :
$$
\text{Isoquinolinone-OH} + \text{Ethyl propanoate} \xrightarrow{\text{Base}} \text{Ether derivative} + \text{H}_2\text{O}
$$
Optimal Conditions :
Key Reaction Steps and Mechanisms
Carbamoyl-Methyl Group Formation
The reaction between a primary amine and 4-methoxyphenyl isocyanate proceeds via nucleophilic attack, forming a urea linkage. The mechanism involves:
- Nucleophilic attack : Amine attacks the electrophilic carbonyl carbon of the isocyanate.
- Proton transfer : Base deprotonates the intermediate, stabilizing the transition state.
- Elimination : Release of CO₂ forms the final carbamate bond.
Figure 1: Mechanism of Urea Formation from Isocyanate and Amine
Depiction of nucleophilic attack and CO₂ elimination steps.
Isoquinolinone Oxidation
Isoquinoline derivatives are oxidized to isoquinolinones using:
- Oxidizing Agents : KMnO₄, CrO₃, or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
- Conditions : Acidic or neutral aqueous/organic mixtures.
Example :
$$
\text{Isoquinoline} \xrightarrow{\text{KMnO₄, H}2\text{SO}4} \text{Isoquinolinone}
$$
Yields depend on substituent electronic effects, with electron-withdrawing groups accelerating oxidation.
Optimization and Yield Considerations
Solvent Selection
| Solvent | Role | Impact on Yield |
|---|---|---|
| Dichloromethane | Dissolves nonpolar intermediates | Moderate |
| DMF | Polar aprotic for SN2 reactions | High |
| THF | Ether solvent for Grignard reagents | Moderate |
Best Practice : Use DMF for carbamate and etherification steps due to superior solvation of ionic intermediates.
Temperature Control
- Carbamate formation : 0–5°C to prevent isocyanate dimerization.
- Etherification : 25°C to balance reaction rate and side-product minimization.
Comparative Analysis of Alternative Methods
Cross-Coupling vs. Stepwise Synthesis
| Approach | Advantages | Limitations |
|---|---|---|
| Cross-coupling | Atom economy, fewer steps | Expensive catalysts (Pd) |
| Stepwise synthesis | Cost-effective, scalable | Lower atom economy |
Q & A
Q. What are the key challenges in synthesizing ethyl 2-[(2-{[(4-methoxyphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate, and how can reaction conditions be optimized?
Synthesis involves multi-step processes, including coupling of the isoquinoline core with the carbamoyl-methyl group, followed by esterification of the propanoate moiety. Critical challenges include:
- Low yields during cyclization of the dihydroisoquinoline ring due to steric hindrance from the carbamoyl group .
- Purification difficulties caused by byproducts from incomplete esterification; reverse-phase HPLC with C18 columns is recommended for isolation .
- Optimization parameters: Use of K₂CO₃ as a base in acetone at 60–70°C improves coupling efficiency, while catalytic DMAP enhances esterification yields .
Q. How can researchers characterize the compound’s purity and structural integrity?
- Analytical techniques :
- ¹H/¹³C NMR to confirm the presence of the 4-methoxyphenyl carbamoyl group (δ ~6.8–7.2 ppm for aromatic protons) and ester carbonyl (~170 ppm in ¹³C) .
- HRMS (ESI) to verify molecular weight (expected [M+H]⁺ ≈ 454.18) .
- HPLC purity assessment (≥95% purity) using a mobile phase of acetonitrile:water (70:30, 0.1% TFA) .
Q. What initial biological screening approaches are suitable for this compound?
- In vitro enzyme inhibition assays : Test against kinases (e.g., MAPK) or proteases linked to inflammatory pathways, given structural similarities to isoquinoline-based inhibitors .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
- Systematic modifications :
- Replace the 4-methoxyphenyl group with halogenated analogs (e.g., 4-fluorophenyl) to enhance membrane permeability .
- Substitute the ethyl ester with a methyl or tert-butyl group to study hydrolytic stability .
- Data-driven analysis : Compare IC₅₀ values across analogs using dose-response curves and molecular docking (e.g., AutoDock Vina) to identify key binding residues .
Q. What methodologies elucidate the compound’s mechanism of action in targeting specific enzymes or receptors?
- Surface plasmon resonance (SPR) : Measure binding kinetics to recombinant proteins (e.g., PARP-1) at varying concentrations (1–100 nM) .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein stability shifts in lysates treated with the compound .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
- Dynamic effects : Aromatic proton splitting in the isoquinoline ring (δ 7.3–7.5 ppm) may arise from restricted rotation of the carbamoyl group. Use VT-NMR (variable temperature) to confirm .
- 2D NMR (COSY, HSQC) : Assign overlapping signals in the propanoate region (δ 4.1–4.3 ppm) .
Q. What experimental strategies assess the compound’s stability under physiological conditions?
- pH-dependent hydrolysis : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C; monitor degradation via HPLC .
- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactors; quantify parent compound loss via LC-MS .
Q. How can computational modeling predict interactions with off-target proteins?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
